molecular formula C10H11N5OS3 B2427513 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide CAS No. 403836-32-8

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide

Cat. No.: B2427513
CAS No.: 403836-32-8
M. Wt: 313.41
InChI Key: YPAVOJJHAVQDEB-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide is a synthetic compound of significant interest in medicinal and agricultural chemistry research. It features a 1,3,4-thiadiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The molecule is structurally engineered with a pyrimidinylthioacetamide chain, a motif associated with potential bioactivity. Compounds based on the 1,3,4-thiadiazole architecture have demonstrated a broad spectrum of pharmacological properties in scientific studies, including notable antimicrobial and anticancer activities . Specifically, related analogs have shown promising in vitro antibacterial effects against pathogens like Xanthomonas oryzae, which is responsible for devastating bacterial blight in rice crops, as well as antifungal activity against Rhizoctonia solani . Furthermore, 1,3,4-thiadiazole derivatives are actively investigated as potential anticancer agents, with research indicating their ability to inhibit the proliferation of various human cancer cell lines, such as breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) . The mechanism of action for this class of compounds is multifaceted and may involve the inhibition of key enzymes like focal adhesion kinase (FAK) or epidermal growth factor receptor (EGFR), which are critical targets in oncology research . This reagent serves as a valuable building block for chemical synthesis and a key intermediate for researchers developing novel therapeutic or agrochemical agents. It is intended solely for laboratory research purposes.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS3/c1-2-17-10-15-14-9(19-10)13-7(16)6-18-8-11-4-3-5-12-8/h3-5H,2,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAVOJJHAVQDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Cyclization

The 1,3,4-thiadiazole core is typically synthesized from thiosemicarbazide derivatives. For example:

  • Starting Material : 4-(4-Nitrophenyl)thiosemicarbazide is cyclized with carbon disulfide (CS₂) in alkaline conditions (KOH/ethanol) to form 5-substituted-1,3,4-thiadiazole-2-thiones.
  • Ethylthio Introduction : Thiolation of 5-amino-1,3,4-thiadiazole-2-thione with ethyl bromide or diethyl sulfate in the presence of a base (e.g., NaOH) yields 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

Reaction Conditions :

  • Solvent : Ethanol or DMF
  • Temperature : Reflux (78–100°C)
  • Time : 3–5 hours
  • Yield : 60–75%

Formation of the Chloroacetamide Intermediate

The 5-(ethylthio)-1,3,4-thiadiazol-2-amine is functionalized with a chloroacetyl group to enable subsequent nucleophilic substitution:

Acylation with Chloroacetyl Chloride

  • Procedure :
    • 5-(Ethylthio)-1,3,4-thiadiazol-2-amine is dissolved in anhydrous DMF or acetonitrile.
    • Chloroacetyl chloride is added dropwise at 0–5°C under inert atmosphere.
    • Triethylamine (TEA) is used as a base to scavenge HCl.
  • Workup : The mixture is poured into ice-water, and the precipitate is filtered and purified via silica gel chromatography (eluent: ethyl acetate/hexane).

Reaction Conditions :

  • Molar Ratio : 1:1.2 (amine:chloroacetyl chloride)
  • Temperature : 0–5°C → room temperature
  • Yield : 70–85%

Characterization Data :

  • ¹H NMR (CDCl₃): δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.20 (q, J = 7.2 Hz, 2H, SCH₂), 4.15 (s, 2H, COCH₂Cl).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).

Nucleophilic Substitution with Pyrimidin-2-Thiol

The chloroacetamide intermediate undergoes nucleophilic displacement with pyrimidin-2-thiol to install the pyrimidinylthio moiety:

Thiolation Strategy

  • Pyrimidin-2-Thiol Preparation :
    • Reduction of 2-mercaptopyrimidine disulfide (e.g., using NaBH₄ in ethanol) or thiolation of 2-chloropyrimidine with thiourea.
  • Substitution Reaction :
    • 2-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is reacted with pyrimidin-2-thiol in the presence of K₂CO₃ or TEA.
    • Solvent: Acetonitrile or DMF
    • Temperature: Reflux (80–90°C) for 5–8 hours.

Workup : The crude product is purified via recrystallization (methanol/water) or column chromatography.

Reaction Conditions :

  • Molar Ratio : 1:1.5 (chloroacetamide:thiol)
  • Yield : 65–80%

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.18 (q, J = 7.1 Hz, 2H, SCH₂), 4.32 (s, 2H, COCH₂S), 7.45 (t, J = 4.8 Hz, 1H, pyrimidine-H), 8.75 (d, J = 4.8 Hz, 2H, pyrimidine-H).
  • MS (ESI) : m/z 313.4 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Thiadiazole-Thioacetamide Coupling

A streamlined approach involves simultaneous thiadiazole formation and thioacetamide coupling:

  • Procedure :
    • 5-(Ethylthio)-1,3,4-thiadiazol-2-amine, chloroacetyl chloride, and pyrimidin-2-thiol are reacted in a single pot with K₂CO₃ in acetonitrile.
  • Advantages : Reduced purification steps; higher atom economy.
  • Yield : 50–60%.

Critical Analysis of Methodologies

Reaction Efficiency and Byproduct Formation

  • Chloroacetyl Chloride Excess : Molar ratios >1.2 lead to diacetylation byproducts.
  • Thiol Stability : Pyrimidin-2-thiol is prone to oxidation; reactions require inert atmospheres.

Solvent and Base Optimization

  • Solvent : Acetonitrile outperforms DMF in minimizing side reactions (e.g., hydrolysis).
  • Base : K₂CO₃ provides superior yields compared to TEA due to milder conditions.

Tabulated Synthesis Data

Table 1. Comparative Synthesis Conditions for N-(5-(Ethylthio)-1,3,4-Thiadiazol-2-yl)-2-(Pyrimidin-2-ylthio)Acetamide

Step Reagents/Conditions Yield (%) Purity (HPLC) Reference
Thiadiazole Formation CS₂, KOH, ethanol, reflux 68 95
Chloroacetylation ClCH₂COCl, TEA, DMF, 0°C 82 98
Thiol Substitution Pyrimidin-2-thiol, K₂CO₃, CH₃CN, reflux 75 97
One-Pot Synthesis ClCH₂COCl, pyrimidin-2-thiol, K₂CO₃, CH₃CN 58 90

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole and pyrimidine rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide has shown promising results in antimicrobial studies. The presence of thiadiazole and pyrimidine rings is often associated with antimicrobial properties in similar compounds. Research indicates that derivatives of thiadiazole exhibit significant activity against various bacterial and fungal strains .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Thiadiazole derivatives have been documented to possess cytotoxic effects against several cancer cell lines. Studies have indicated that compounds with similar functionalities can inhibit cancer cell proliferation through various mechanisms .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of thiadiazole derivatives found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, highlighting its potential as a therapeutic agent .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of thiadiazole compounds, this compound was tested against human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, suggesting that this compound could serve as a lead for further development in cancer therapy .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-acetamideStructureHigher lipophilicity due to benzyl group
N-(5-methylthio)-1,3,4-thiadiazol-2-yl)-acetamideStructureEnhanced solubility profile
N-(5-chlorothio)-1,3,4-thiadiazol-2-yl)-acetamideStructureIncreased potency against specific cancer cell lines

This table illustrates how variations in substituents on the thiadiazole ring can influence the biological activity of related compounds.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiadiazole and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-4-ylthio)acetamide

Uniqueness

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide is unique due to the specific positioning of the ethylthio and pyrimidin-2-ylthio groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct biological activities and applications compared to similar compounds.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiadiazole ring and a pyrimidine moiety, which are known for their pharmacological significance. The structural formula can be represented as follows:

N 5 ethylthio 1 3 4 thiadiazol 2 yl 2 pyrimidin 2 ylthio acetamide\text{N 5 ethylthio 1 3 4 thiadiazol 2 yl 2 pyrimidin 2 ylthio acetamide}

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)12.5
Compound BA549 (Lung)0.2
Compound CHeLa (Cervical)4.2

These findings suggest that modifications in the thiadiazole structure can enhance anticancer activity significantly .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens. In vitro studies revealed notable antibacterial effects:

PathogenInhibition Rate (%) at 100 µg/mL
Xanthomonas oryzae pv. oryzicola30%
Xanthomonas oryzae pv. oryzae56%

These results indicate that the compound exhibits better activity than traditional bactericides such as thiodiazolecopper .

Antiviral Activity

The antiviral potential of related compounds has been explored against HIV strains. For example, a derivative showed inhibitory activity with EC50 values of 0.96 μg/mL against HIV-1 strain IIIB . While this activity is lower than that of established antiviral agents like efavirenz, it suggests a promising avenue for further research into non-nucleoside antiviral agents.

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural components. The presence of electron-withdrawing groups and specific substitutions on the thiadiazole ring can enhance potency:

  • Substituents : Variations in substituents on the thiadiazole and pyrimidine rings can lead to significant changes in biological activity.
  • Hydrophobic Interactions : The introduction of hydrophobic moieties has been shown to improve binding affinity to target proteins.

Case Studies

Recent studies have synthesized various derivatives based on the core structure of this compound. For instance:

  • Antitumor Study : A series of pyrimidine derivatives were tested for their ability to inhibit tumor growth in vivo and showed promising results compared to standard chemotherapy agents .
  • Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial spectrum of synthesized thiadiazole derivatives against clinical isolates and found several compounds with potent activity .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide?

Methodological Answer:
The synthesis involves multi-step nucleophilic substitution and coupling reactions. A typical approach includes:

Core Thiadiazole Formation : React 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under reflux in triethylamine to form the acetamide intermediate .

Thioether Linkage : Introduce the pyrimidin-2-ylthio group via a thiol-disulfide exchange reaction using potassium carbonate as a base in acetone or DMF .

Purification : Recrystallize from ethanol/pet-ether mixtures and validate purity via HPLC (>95%) and spectral characterization (¹H/¹³C NMR, IR, HRMS) .

Basic: What in vitro models are appropriate for preliminary cytotoxic evaluation of this compound?

Methodological Answer:

  • Cancer Cell Lines : Use MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) for IC50 determination via MTT assays, with cisplatin as a positive control .
  • Selectivity Screening : Include non-cancerous NIH3T3 (mouse fibroblast) cells to assess specificity. A selectivity index (SI = IC50(non-cancer)/IC50(cancer)) >3 indicates therapeutic potential .
  • Dose Range : Test concentrations from 0.01–100 µM over 48–72 hours .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation : Systematically modify the ethylthio (C2H5S) and pyrimidinylthio groups. For example:
    • Replace ethylthio with bulkier alkyl/arylthio groups to enhance lipophilicity .
    • Substitute pyrimidine with other heterocycles (e.g., triazine) to probe target binding .
  • Activity Correlation : Compare IC50 values against MCF-7/A549 and enzyme targets (e.g., aromatase) to identify key pharmacophores .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like aromatase or NMDA receptors .

Advanced: How can free energy perturbation (FEP) and blood-brain barrier (BBB) permeability predictions guide CNS-targeted optimization?

Methodological Answer:

  • FEP Simulations : Calculate relative binding free energies for analogs targeting CNS receptors (e.g., NMDA). Prioritize derivatives with ΔΔG < 1 kcal/mol .
  • BBB Penetration : Use in silico tools (e.g., SwissADME) to predict logP (optimal 2–3) and P-gp substrate likelihood. Introduce cyclohexylmethyl groups (as in ) to enhance passive diffusion .
  • In Vivo Validation : Perform pharmacokinetic studies in rodents to confirm brain-to-plasma ratios >0.3 .

Advanced: How to address contradictory cytotoxicity data between similar thiadiazole derivatives?

Methodological Answer:

  • Source Analysis : Verify assay conditions (e.g., serum concentration, incubation time). For example, IC50 discrepancies in MCF-7 cells may arise from varying serum-free vs. serum-containing media .
  • Structural Nuances : Compare substituent effects. Ethylthio groups may enhance membrane permeability vs. methylthio, altering apparent potency .
  • Replicate Experiments : Repeat assays in triplicate with standardized protocols (e.g., CLSI guidelines) .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Spectral Characterization :
    • ¹H/¹³C NMR : Confirm acetamide carbonyl (δ ~167–170 ppm) and thiadiazole C=N (δ ~160 ppm) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Advanced: What mechanistic studies can elucidate this compound’s anticancer activity?

Methodological Answer:

  • Enzyme Inhibition : Test aromatase inhibition via fluorescence-based assays (IC50 < 0.1 mM suggests potency comparable to letrozole) .
  • Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation assays in treated MCF-7 cells .
  • Transcriptomics : Use RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) post-treatment .

Advanced: How to design derivatives for enhanced selectivity against glutaminolysis targets (e.g., GLS1)?

Methodological Answer:

  • Targeted Modifications : Incorporate trifluoromethyl or pyridazine groups, as seen in clinical-stage GLS inhibitors like CB-839 .
  • Biochemical Assays : Measure glutamine consumption and glutamate production in treated cancer cells .
  • Co-crystallization : Solve X-ray structures with GLS1 (using SHELX ) to guide rational design.

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